tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a propyl group attached to the pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate typically begins with the appropriate pyrrolidine derivative.
Reaction Steps:
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate can undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the aminomethyl group.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activity and interactions with biological molecules.
- Used in the design of bioactive compounds and pharmaceuticals.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in the synthesis of drug candidates and medicinal chemistry research.
Industry:
- Applied in the production of fine chemicals and specialty chemicals.
- Used as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the propyl group, leading to different chemical and biological properties.
tert-Butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate: Contains a methyl group instead of a propyl group, affecting its reactivity and interactions.
Uniqueness:
- The presence of the propyl group in tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate provides unique steric and electronic properties, influencing its reactivity and interactions with other molecules.
- The combination of the tert-butyl group and the aminomethyl group enhances its stability and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-7-13(10-14)8-6-9-15(13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLZPXOEANKHEL-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@]1(CCCN1C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.